(E)-2-(2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)ethylidene)hydrazinecarboxamide

Description

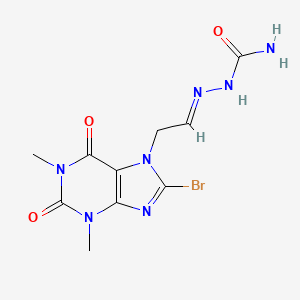

The compound (E)-2-(2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)ethylidene)hydrazinecarboxamide is a purine derivative featuring a brominated core and a hydrazinecarboxamide substituent. Its structure includes a planar purine ring system with bromine at the 8-position and methyl groups at the 1- and 3-positions.

Properties

IUPAC Name |

[(E)-2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)ethylideneamino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN7O3/c1-16-6-5(7(19)17(2)10(16)21)18(8(11)14-6)4-3-13-15-9(12)20/h3H,4H2,1-2H3,(H3,12,15,20)/b13-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZPMCIMOGPNHH-QLKAYGNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=NNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C/C=N/NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)ethylidene)hydrazinecarboxamide is a derivative of purine and hydrazinecarboxamide, which has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine with hydrazine derivatives to form hydrazone intermediates. The general procedure includes:

- Preparation of 8-bromo-1,3-dimethylpurine derivatives : This is achieved through bromination and subsequent modifications of 1,3-dimethyluracil derivatives.

- Formation of hydrazone : The reaction between the purine derivative and hydrazinecarboxamide under reflux conditions leads to the formation of the desired hydrazone .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Inhibition of Proliferation : Studies have shown that related purine derivatives can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated IC50 values in the nanomolar range against leukemia and melanoma cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| AZD6244 | MV4-11 | 0.3 | MEK/ERK pathway inhibition |

| AZD6244 | MOLM13 | 1.2 | MEK/ERK pathway inhibition |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Several studies have reported that purine derivatives possess activity against various bacterial strains:

- Activity Against Pathogens : In vitro studies have demonstrated that purine-based compounds exhibit significant antimicrobial effects against Staphylococcus aureus and Escherichia coli .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

Case Study 1: Anticancer Efficacy

A study conducted on a series of purine derivatives indicated that modifications at the 8-position significantly enhance anticancer activity. The compound was tested against several cancer cell lines with results showing potent inhibition of cell growth and induction of apoptosis through the activation of caspases .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives were tested against common pathogens. The results showed that certain modifications led to increased efficacy against resistant strains of bacteria .

Scientific Research Applications

Antitumor Properties

Research has indicated that compounds similar to (E)-2-(2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)ethylidene)hydrazinecarboxamide exhibit significant antitumor activity. For instance, studies have demonstrated that modifications at the purine ring can lead to enhanced cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms .

Antiviral Activity

Recent investigations have also highlighted the antiviral potential of purine derivatives. Compounds structurally related to this compound have shown efficacy against viral infections by inhibiting viral replication and modulating host immune responses .

Study 1: Antitumor Efficacy

A study evaluating a series of purine derivatives found that certain modifications led to increased potency against human breast cancer cell lines. The introduction of halogen groups, such as bromine at the C8 position, was correlated with enhanced cytotoxicity. The compound's mechanism was attributed to its ability to disrupt cellular signaling pathways involved in cancer cell survival .

Study 2: Antiviral Mechanisms

Another case study focused on the antiviral properties of similar compounds against SARS-CoV-2. The findings suggested that these derivatives could inhibit viral entry and replication by targeting specific viral proteins essential for the life cycle of the virus. This highlights the potential for developing novel antiviral agents based on purine chemistry .

Data Table: Biological Activities of Related Compounds

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 8 of the purine core is a key reactive site. Similar brominated purine derivatives (e.g., 8-bromo-1,3-dimethylpurine-2,6-dione, CID 702242 ) undergo nucleophilic substitution under mild conditions.

Reaction Examples

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Ammonolysis | NH3 in DMF, 60°C | 8-amino-1,3-dimethylpurine-2,6-dione | |

| Alkoxy Substitution | MeONa, MeOH, reflux | 8-methoxy-1,3-dimethylpurine-2,6-dione |

Patents describe reactions where bromine is replaced by amines, alkoxides, or thiols in polar aprotic solvents like DMF or dichloromethane . The electron-withdrawing carbonyl groups at positions 2 and 6 enhance the electrophilicity of C8, facilitating substitution.

Reactivity of the Hydrazinecarboxamide Moiety

The (E)-ethylidene hydrazinecarboxamide side chain participates in cyclization and condensation reactions.

Key Reactions

-

Cyclocondensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions (p-TsOH) to form triazole or pyrazole derivatives .

-

Metal Chelation : The hydrazinecarboxamide group binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or biological activity .

Example Reaction Table

Modifications to the Purine Core

The purine ring’s carbonyl groups and methyl substituents enable further functionalization:

Oxa-Michael Addition

The C7 position undergoes Oxa-Michael reactions with nucleophiles (e.g., alcohols, thiols) in the presence of Lewis acids (BF₃) . For example:

Wittig Reaction

The ethylidene group in the side chain reacts with Wittig reagents (e.g., Ph₃P=CHCOOEt) to form α,β-unsaturated esters .

Ester Hydrolysis and Functional Group Interconversion

The ethylidene hydrazinecarboxamide’s ester derivatives (e.g., ethyl acetate analogs ) are hydrolyzed under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (aq.)/EtOH yields the carboxylic acid derivative.

-

Acidic Hydrolysis : HCl (conc.)/reflux generates the hydrazinecarboxylic acid.

Regioselective Alkylation

The N7 and N9 positions of the purine ring are susceptible to alkylation. For example, treatment with methyl iodide in the presence of a base (K₂CO₃) selectively alkylates N9 .

Stability Under Thermal and Photolytic Conditions

Comparison with Similar Compounds

Core Modifications

- Acridine vs. Purine Core: The compound in , (E)-2-(5,7-dibromo-3,3-dimethyl-3,4-dihydroacridin-1(2H)-ylidene)hydrazinecarboxamide, replaces the purine core with an acridine system. The acridine derivative reported a melting point of 232–234°C and a 75% synthetic yield .

- Substituent Positioning: describes a purine-based compound, 8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-7-ethyl-1,3-dimethylpurine-2,6-dione (C₁₆H₁₇BrN₆O₃, monoisotopic mass 420.054551). Unlike the target compound, it features a 7-ethyl group and a 5-bromo-2-hydroxybenzylidene substituent, which may improve hydrogen bonding and metal coordination .

Functional Group Differences

- Methoxyethyl and Methoxyphenyl Groups :

The compound in includes a 2-methoxyethyl group at position 7 and a 2-hydroxyphenyl ethylidene group. The methoxyethyl substituent likely enhances solubility in polar solvents, while the hydroxyphenyl group could modulate antioxidant activity . - Thiosemicarbazone Analogues: highlights thiosemicarbazone derivatives with pyridyl groups, such as (E)-N,N-dimethyl-2-((6-(morpholinomethyl)pyridin-2-yl)methylene)hydrazinecarbothioamide. Replacing the carboxamide with a thioamide group increases metal-binding capacity, relevant for anticancer copper complexes .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.